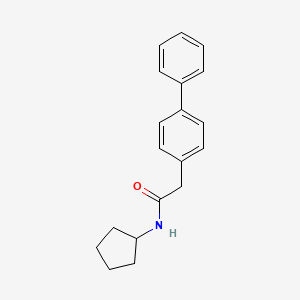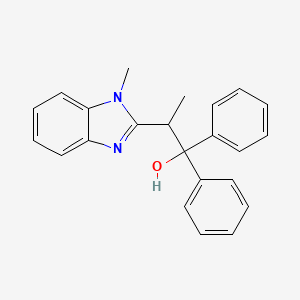![molecular formula C28H16ClN3O3 B5186052 2-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one](/img/structure/B5186052.png)
2-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one, commonly known as CFIM, is a fluorescent dye that has been extensively used in scientific research. CFIM is a highly sensitive and specific probe that can be used to detect various biological molecules in living cells and tissues.
作用機序
CFIM works by binding to specific biological molecules and emitting fluorescence upon excitation. The mechanism of action of CFIM is based on the principle of fluorescence resonance energy transfer (FRET), where the energy from the excited state of the dye is transferred to a nearby acceptor molecule, resulting in fluorescence emission. The excitation and emission wavelengths of CFIM are in the visible range, making it suitable for use in living cells and tissues.
Biochemical and Physiological Effects:
CFIM has been shown to have minimal biochemical and physiological effects on living cells and tissues. CFIM has been used in various cell lines and animal models without any significant adverse effects. CFIM is non-toxic and does not interfere with normal cellular functions, making it an ideal probe for use in scientific research.
実験室実験の利点と制限
CFIM has several advantages for use in lab experiments. It is highly sensitive and specific, allowing for the detection of low concentrations of biological molecules. CFIM is also compatible with a wide range of imaging techniques, including confocal microscopy and flow cytometry. However, CFIM has some limitations, including its cost and the complexity of the synthesis process. Additionally, CFIM has limited photostability, which can affect the accuracy of imaging over time.
将来の方向性
There are several future directions for the use of CFIM in scientific research. One potential application is the development of new probes based on CFIM that can detect specific biological molecules with higher sensitivity and specificity. Additionally, CFIM can be used in combination with other imaging techniques to provide a more comprehensive understanding of cellular processes. Finally, CFIM can be used in the development of new diagnostic tools for the detection of diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, CFIM is a highly sensitive and specific fluorescent probe that has been extensively used in scientific research. CFIM has several advantages for use in lab experiments, including its compatibility with a wide range of imaging techniques. However, CFIM has some limitations, including its cost and limited photostability. There are several future directions for the use of CFIM in scientific research, including the development of new probes and diagnostic tools. CFIM is a valuable tool for the detection of biological molecules and has the potential to advance our understanding of cellular processes and disease mechanisms.
合成法
CFIM can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzaldehyde, benzylamine, and 2-phenyl-1H-imidazole-4-carbaldehyde, followed by the reaction of the resulting intermediate with 7-nitro-9H-fluorenone. The final product is obtained after purification through column chromatography. The synthesis of CFIM is a complex process that requires expertise in organic chemistry.
科学的研究の応用
CFIM has been extensively used in scientific research as a fluorescent probe for the detection of various biological molecules such as proteins, nucleic acids, and lipids. CFIM is highly sensitive and specific, making it an ideal probe for the detection of these molecules in living cells and tissues. CFIM has been used in various applications such as imaging of membrane dynamics, detection of protein-protein interactions, and monitoring of intracellular signaling pathways.
特性
IUPAC Name |
2-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitrofluoren-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16ClN3O3/c29-19-9-6-17(7-10-19)28-30-25(16-4-2-1-3-5-16)26(31-28)18-8-12-21-22-13-11-20(32(34)35)15-24(22)27(33)23(21)14-18/h1-15H,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRNZZLOYOAZQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Cl)C4=CC5=C(C=C4)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5185978.png)
![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-beta-alanine](/img/structure/B5185981.png)
![2,2-dimethyl-5-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5185984.png)
![4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide](/img/structure/B5185992.png)
![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5186011.png)
![N-(4-ethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5186013.png)
![2,3-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5186017.png)

![4-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B5186032.png)
![2,3-dihydro-1H-inden-2-yl({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amine](/img/structure/B5186042.png)
![N-{4-[5-(4-methylphenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl}acetamide](/img/structure/B5186049.png)

![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5186069.png)